4-Amino-6-(boc-amino)-2,2-dimethylchromane
Overview
Description
“4-Amino-6-(boc-amino)-2,2-dimethylchromane” is a chemical compound that is likely to be used in organic synthesis . It is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Synthesis Analysis
The synthesis of such compounds involves the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Chemical Reactions Analysis
The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical and Chemical Properties Analysis
The Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .Scientific Research Applications
Synthesis and Utility as Building Blocks
4-Amino-6-(boc-amino)-2,2-dimethylchromane and its derivatives are primarily utilized in the synthesis of various compounds and as building blocks in the creation of complex molecules. For instance, novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) have shown promise as building blocks for the synthesis of peptidomimetics and as scaffolds for combinatorial chemistry. The unique properties of these compounds, such as their distinct functionalities and ability to undergo selective reactions, make them valuable for constructing complex molecular structures, including pseudopeptides and branched peptides (Pascal et al., 2000). Similarly, amino acid derivatives like Boc-2',6'-dimethyl-l-tyrosine have found widespread use in the development of synthetic opioid ligands, showcasing the versatility of these compounds in pharmaceutical applications (Bender et al., 2015).
Impact on Insulin Release and Vasorelaxant Activity
Derivatives of 2,2-dimethylchromans, such as 4,6-disubstituted compounds, have been identified as pharmacologically active, targeting ATP-sensitive potassium channels. These compounds have demonstrated the capability to inhibit insulin release from pancreatic β-cells and exhibit vasorelaxant activity, indicating their potential in medical therapies targeting specific ion channels (Pirotte et al., 2017).
Enhancement of Peptide Coupling Reactions
The compound 4-dimethylaminopyridine (DMAP) derived from this compound, has been found to enhance peptide coupling reactions, a crucial step in the synthesis of peptides and proteins. This enhancement is particularly beneficial in cases involving sterically hindered amino acid residues, demonstrating the compound's role in facilitating complex biochemical syntheses (Wang et al., 2009).
Mechanism of Action
Target of Action
The tert-butyloxycarbonyl (boc) group is widely used in organic synthesis, particularly in peptide synthesis . The Boc group serves as a protective group for amines, preventing unwanted reactions during synthesis .
Mode of Action
The mode of action of 4-Amino-6-(tert-butyloxycarbonyl-amino)-2,2-dimethylchromane involves the use of the Boc group as a protective group during synthesis. The Boc group can be removed under acidic conditions, revealing the amine group for further reactions . This deprotection process is an essential step in the synthesis of complex organic molecules .
Biochemical Pathways
Compounds with boc-protected amino groups are often used in the synthesis of peptides . These peptides can then interact with various biochemical pathways, depending on their structure and function.
Pharmacokinetics
The properties of the boc group suggest that it could potentially improve the stability and solubility of the compound, which could influence its pharmacokinetic properties .
Result of Action
The result of the action of 4-Amino-6-(tert-butyloxycarbonyl-amino)-2,2-dimethylchromane is the synthesis of complex organic molecules, such as peptides . The Boc group protects the amine group during synthesis, preventing unwanted reactions. Once the synthesis is complete, the Boc group can be removed, allowing the amine group to participate in further reactions .
Action Environment
The action of 4-Amino-6-(tert-butyloxycarbonyl-amino)-2,2-dimethylchromane can be influenced by various environmental factors. For example, the removal of the Boc group requires acidic conditions . Additionally, the solubility of the compound can be affected by the solvent used, which can influence the efficiency of the synthesis .
Properties
IUPAC Name |
tert-butyl N-(4-amino-2,2-dimethyl-3,4-dihydrochromen-6-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-10-6-7-13-11(8-10)12(17)9-16(4,5)20-13/h6-8,12H,9,17H2,1-5H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPDWGAJKLOGKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)NC(=O)OC(C)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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